molecular formula C13H16BrNO6 B1367734 Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate CAS No. 502841-91-0

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate

Cat. No. B1367734
M. Wt: 362.17 g/mol
InChI Key: WFHZKGVEKQGFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate” is a chemical compound with the CAS Number: 502841-91-0. It has a linear formula of C13H16BrNO6 .

Physical and Chemical Properties The molecular weight of this compound is 362.18 . It appears as a solid at room temperature . The IUPAC name for this compound is ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate .

Scientific Research Applications

  • Enantiomeric Purification : Ethyl 3-amino-3-phenylpropanoate derivatives can be used in the preparation of enantiomerically pure compounds. For instance, Fadnavis et al. (2006) demonstrated the use of penicillin G acylase for enzymatic resolution of N-phenylacetyl derivatives, leading to high enantiomeric purity (Fadnavis, Radhika, & Devi, 2006).

  • Polymorphism Characterization : Vogt et al. (2013) investigated polymorphic forms of a related compound, using spectroscopic and diffractometric techniques to highlight challenges in analytical and physical characterization (Vogt, Williams, Johnson, & Copley, 2013).

  • Synthesis and Derivative Formation : The synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate and its enantiomers was achieved by Solymár et al. (2004), showcasing its role in creating protected derivatives for further applications (Solymár, Kanerva, & Fülöp, 2004).

  • Electroreductive Radical Cyclization : Esteves et al. (2005) explored the electroreductive cyclization of ethyl 3-allyloxy-2-bromo-3-(3',4'-dimethoxyphenyl)propanoate, demonstrating its utility in organic synthesis (Esteves et al., 2005).

  • Short Synthesis Methods : Nagel et al. (2011) presented a short and effective synthesis method for ethyl 3-(3-aminophenyl)propanoate, highlighting its relevance in simplifying chemical synthesis processes (Nagel, Radau, & Link, 2011).

  • Non-Hydrogen Bonding Interactions : Zhang et al. (2011) studied ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate to demonstrate the role of rare N⋯π and O⋯π interactions, which is significant for understanding molecular interactions in crystal structures (Zhang, Wu, & Zhang, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary measures include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

properties

IUPAC Name

ethyl 3-amino-3-(3-bromophenyl)propanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2.C2H2O4/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;3-1(4)2(5)6/h3-6,10H,2,7,13H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHZKGVEKQGFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)Br)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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